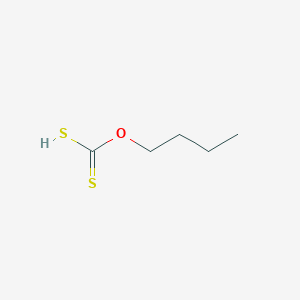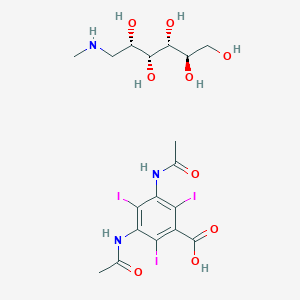
7-chloro-5-phenyl-3H-1,4-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-5-phenyl-3H-1,4-benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its wide range of biological activities and therapeutic applications. Benzodiazepines are a class of psychoactive drugs that have been widely used for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties . The compound this compound is structurally characterized by a benzene ring fused to a diazepine ring, with a chlorine atom at the 7th position and a phenyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-5-phenyl-3H-1,4-benzodiazepine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and chlorination reactions. One common method involves the reaction of o-phenylenediamine with benzoyl chloride to form the intermediate 2-aminobenzophenone, which is then cyclized to form the benzodiazepine ring . The chlorination step is usually carried out using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out using continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions allows for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-chloro-5-phenyl-3H-1,4-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Halogen substitution reactions can introduce different substituents at the 7th position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus pentachloride.
Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted benzodiazepines .
Scientific Research Applications
7-chloro-5-phenyl-3H-1,4-benzodiazepine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various benzodiazepine derivatives.
Biology: The compound is studied for its interactions with biological receptors and its effects on cellular processes.
Medicine: It is used in the development of anxiolytic, anticonvulsant, and sedative medications.
Mechanism of Action
The mechanism of action of 7-chloro-5-phenyl-3H-1,4-benzodiazepine involves its binding to benzodiazepine receptors in the central nervous system. These receptors are part of the gamma-aminobutyric acid (GABA) receptor complex, which mediates inhibitory neurotransmission. By binding to these receptors, the compound enhances the effect of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, anticonvulsant, and sedative effects .
Comparison with Similar Compounds
Chlordiazepoxide: Similar in structure but contains an additional N-methyl group and an oxide at the 4th position.
Diazepam: Contains a methyl group at the 1st position and lacks the chlorine atom at the 7th position.
Alprazolam: Contains a triazole ring fused to the benzodiazepine ring.
Uniqueness: 7-chloro-5-phenyl-3H-1,4-benzodiazepine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzodiazepines. Its chlorine atom at the 7th position and phenyl group at the 5th position contribute to its high affinity for benzodiazepine receptors and its potent biological activity .
Properties
CAS No. |
16398-00-8 |
|---|---|
Molecular Formula |
C15H11ClN2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
7-chloro-5-phenyl-3H-1,4-benzodiazepine |
InChI |
InChI=1S/C15H11ClN2/c16-12-6-7-14-13(10-12)15(18-9-8-17-14)11-4-2-1-3-5-11/h1-8,10H,9H2 |
InChI Key |
GIVYEEPCHMGCEK-UHFFFAOYSA-N |
SMILES |
C1C=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Canonical SMILES |
C1C=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
| 16398-00-8 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3R,3aR,6R,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B92072.png)








